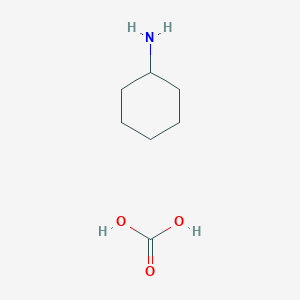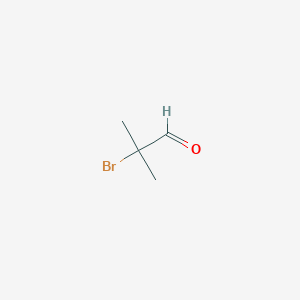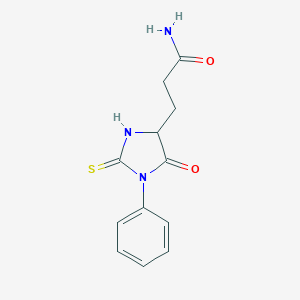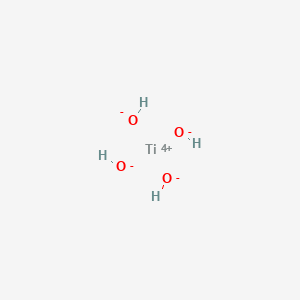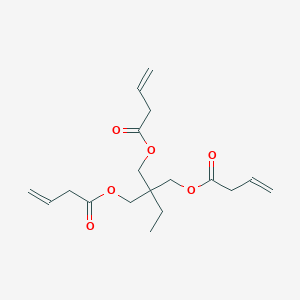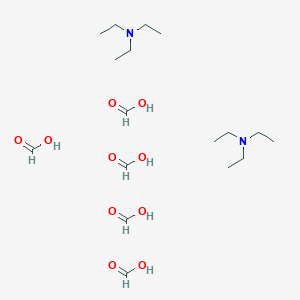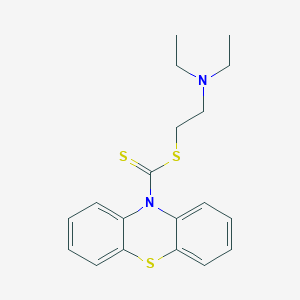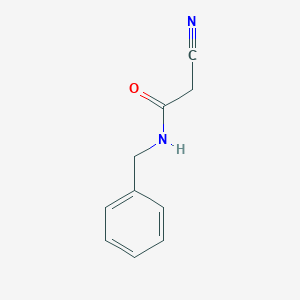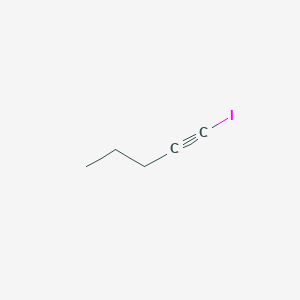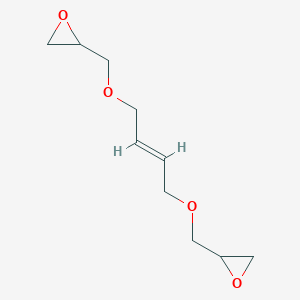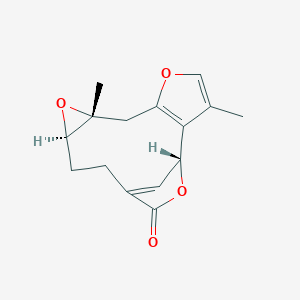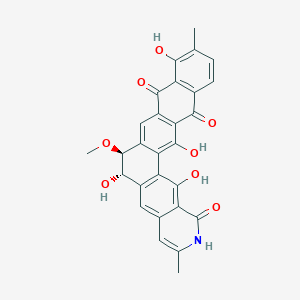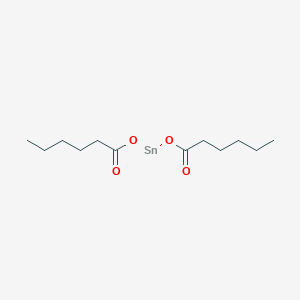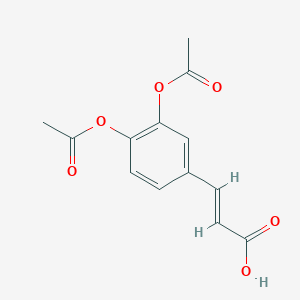
Chromium(5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(5+) is a chemical element with the symbol Cr(5+) and atomic number 24. It is a highly reactive metal that is commonly used in industrial processes such as electroplating, leather tanning, and pigment production. Chromium(5+) has also been extensively studied for its potential therapeutic applications in medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Spin Hall Effect in Chromium
Chromium exhibits a significant inverse spin Hall effect, which is crucial in spintronics. The spin Hall angle in chromium is found to be independent of antiferromagnetic ordering, making it a superior intrinsic pure spin current detector, potentially more efficient than many 5d metals (Qu, Huang, & Chien, 2015).
Environmental Remediation
Chromium, especially in its hexavalent form, poses environmental challenges due to its toxicity and non-biodegradability. Bioremediation strategies, including biosorption and biotransformation by microorganisms, are critical for chromium detoxification and environmental cleanup (Jobby, Jha, Yadav, & Desai, 2018).
Chromium in Global Ecosystems
Material flow analysis reveals the widespread presence of chromium in various industries and its subsequent impact on the environment. This research offers insights into the global chromium cycle, aiding in environmental planning and resource management (Johnson, Schewel, & Graedel, 2006).
Chromium Remediation Technologies
Various chemical and biological methods are employed for Cr(VI) remediation. These include biosorption, reduction of Cr(VI) to less toxic Cr(III), and microbial detoxification mechanisms. The study of these methods is vital for developing effective chromium pollution control strategies (Dhal, Thatoi, Das, & Pandey, 2013).
Phytoremediation and Microbial Interactions
Chromium's interactions with plants and microorganisms highlight potential bioremediation applications. Understanding these interactions is essential for developing technologies to clean up chromium-contaminated areas (Zayed & Terry, 2003).
Chromium in Water Systems
Investigating chromium's occurrence in European water systems and its impact on human and environmental health is critical. This research informs strategies for chromium remediation in water, considering public health concerns and industrial applications (Tumolo et al., 2020).
Industrial Applications and Worker Health
The presence of chromium in industrial settings, such as electroplating, is linked to health concerns for workers. Understanding the levels of chromium in these environments is essential for occupational health and safety management (Rizky & Mukono, 2018).
Eigenschaften
CAS-Nummer |
14280-17-2 |
|---|---|
Produktname |
Chromium(5+) |
Molekularformel |
Cr+5 |
Molekulargewicht |
51.996 g/mol |
IUPAC-Name |
chromium(5+) |
InChI |
InChI=1S/Cr/q+5 |
InChI-Schlüssel |
RKCWRYBOSIJRNH-UHFFFAOYSA-N |
SMILES |
[Cr+5] |
Kanonische SMILES |
[Cr+5] |
Andere CAS-Nummern |
14280-17-2 |
Synonyme |
CHROMIUM(V) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



